2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide
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Overview
Description
2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 2-methylpropanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
4-methylbenzimidazole: A derivative with a methyl group at the 4-position.
2-methylbenzimidazole: A derivative with a methyl group at the 2-position.
Uniqueness
2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a benzimidazole core with a 4-methylphenyl group and a propanamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(2)21(25)22-13-12-20-23-18-6-4-5-7-19(18)24(20)14-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBDSVLGZZHWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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